molecular formula C9H15Cl2N3 B2394777 2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride CAS No. 1955506-19-0

2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride

Cat. No.: B2394777
CAS No.: 1955506-19-0
M. Wt: 236.14
InChI Key: PIMWYBVACIVEQB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is a compound that features a pyrrolidine ring attached to a pyridine ring, with an amine group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of pyridine-3-amine with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of N-substituted pyrrolidine derivatives.

Scientific Research Applications

2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-1-yl)pyridine
  • Pyrrolidine-2,5-diones
  • Pyrrolizines

Uniqueness

2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c10-8-4-3-5-11-9(8)12-6-1-2-7-12;;/h3-5H,1-2,6-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMWYBVACIVEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955506-19-0
Record name 2-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride
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